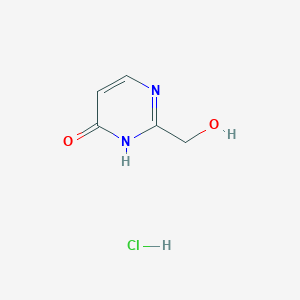

2-(Hydroxymethyl)-1H-pyrimidin-6-one;hydrochloride

Description

2-(Hydroxymethyl)-1H-pyrimidin-6-one;hydrochloride is a pyrimidine derivative characterized by a hydroxymethyl (-CH₂OH) substituent at the C2 position and a ketone group at the C6 position. The hydrochloride salt enhances its solubility in aqueous environments.

Properties

IUPAC Name |

2-(hydroxymethyl)-1H-pyrimidin-6-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2.ClH/c8-3-4-6-2-1-5(9)7-4;/h1-2,8H,3H2,(H,6,7,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UECUKLBZUTVVDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(NC1=O)CO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-1H-pyrimidin-6-one;hydrochloride typically involves the reaction of 2-chloromethyl-1H-pyrimidin-6-one with a hydroxylating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the hydroxymethyl derivative. Common reagents used in this synthesis include sodium hydroxide and hydrogen peroxide. The reaction is typically conducted at elevated temperatures to facilitate the hydroxylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as crystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-1H-pyrimidin-6-one;hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

Reduction: The keto group can be reduced to form a hydroxyl group.

Substitution: The hydroxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of 2-carboxy-1H-pyrimidin-6-one.

Reduction: Formation of 2-(hydroxymethyl)-1H-pyrimidin-6-ol.

Substitution: Formation of various substituted pyrimidinones depending on the substituent introduced.

Scientific Research Applications

2-(Hydroxymethyl)-1H-pyrimidin-6-one;hydrochloride is a pyrimidine derivative that has a hydroxymethyl group at the 2-position and a keto group at the 6-position of the pyrimidine ring. Its molecular formula is and it has a molecular weight of approximately 162.57 g/mol. This compound, typically encountered as a hydrochloride salt, exhibits enhanced solubility in aqueous solutions, making it suitable for various biological and chemical applications.

Applications

2-(Hydroxymethyl)-1H-pyrimidin-6-one; hydrochloride finds applications in various fields:

- Pharmaceuticals As a potential lead compound for drug development.

- Research Interaction studies involving 2-(Hydroxymethyl)-1H-pyrimidin-6-one; hydrochloride primarily focus on its binding affinity with biological macromolecules such as proteins and nucleic acids. These studies often employ techniques such as:

- Spectroscopy

- X-ray crystallography

- Molecular docking

Such studies are crucial for understanding the mechanism of action and optimizing therapeutic applications.

Related Compounds

Several compounds share structural similarities with 2-(Hydroxymethyl)-1H-pyrimidin-6-one; hydrochloride, each exhibiting unique properties.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-1H-pyrimidin-6-one;hydrochloride involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The compound may also interact with nucleic acids, affecting their structure and function. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine and Pyridine Derivatives

Pyrimidine and pyridine derivatives with substituents such as hydroxymethyl, aminomethyl, halogens, or aromatic groups exhibit distinct physicochemical and biological properties. Below is a comparative analysis:

Table 1: Key Attributes of 2-(Hydroxymethyl)-1H-pyrimidin-6-one;hydrochloride and Analogues

Structural and Functional Differences

- Hydroxymethyl vs. Aminomethyl: The hydroxymethyl group in the target compound increases polarity and hydrogen-bonding capacity compared to the basic aminomethyl group in 6-(Aminomethyl)pyridin-2(1H)-one hydrochloride . This may influence solubility and membrane permeability.

- Thione vs. Ketone : The thione group in 4,6-Dimethyl-1H-pyrimidine-2-thione hydrochloride introduces sulfur-based reactivity, which may alter electronic properties and metabolic stability compared to ketone-containing analogues .

Key Contrasts and Considerations

- Pyridine vs. Pyrimidine Cores : Pyridine derivatives (e.g., ) lack the second nitrogen atom in the pyrimidine ring, leading to differences in electronic distribution and hydrogen-bonding capabilities .

- Salt Forms : Hydrochloride salts improve solubility but may introduce stability challenges compared to free bases or other salts (e.g., hydrobromide in ) .

Biological Activity

2-(Hydroxymethyl)-1H-pyrimidin-6-one; hydrochloride is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a hydroxymethyl group at the 2-position of the pyrimidine ring, which may influence its interactions with biological targets.

- Molecular Formula : C₇H₈ClN₃O

- Molecular Weight : 177.60 g/mol

- Chemical Structure : The compound features a pyrimidine ring with a hydroxymethyl substituent, which can enhance its solubility and reactivity.

Antimicrobial Properties

Research indicates that derivatives of pyrimidine compounds, including 2-(Hydroxymethyl)-1H-pyrimidin-6-one; hydrochloride, exhibit significant antimicrobial activity. In various studies, pyrimidine derivatives have been synthesized and tested against several bacterial strains. For instance, certain pyrimidine compounds demonstrated effective inhibition against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have shown that pyrimidine derivatives can inhibit the growth of various cancer cell lines, including HeLa and HepG2 cells. The mechanism often involves the induction of apoptosis and cell cycle arrest . The cytotoxic effects are attributed to the compound's ability to interact with DNA and inhibit key enzymes involved in cell proliferation.

The biological activity of 2-(Hydroxymethyl)-1H-pyrimidin-6-one; hydrochloride may be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.

- DNA Interaction : Pyrimidines are known to intercalate into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cells, leading to apoptosis .

Case Studies

- Antimicrobial Efficacy : A study evaluated various pyrimidine derivatives against clinical isolates of bacteria. The results indicated that compounds similar to 2-(Hydroxymethyl)-1H-pyrimidin-6-one showed promising antibacterial activity, outperforming standard antibiotics like Ciprofloxacin in some cases .

- Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that this compound exhibited significant cytotoxic effects on cancer cell lines, with IC50 values indicating potent activity at low concentrations. The study highlighted its potential as a lead compound for further drug development in oncology .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 2-(Hydroxymethyl)-1H-pyrimidin-6-one hydrochloride, and how can reaction efficiency be improved?

- Methodological Answer : Synthesis typically involves cyclization of substituted pyrimidine precursors under acidic conditions. For example, hydrochlorination steps may use aqueous HCl (1.0 M) at 0–50°C, with yields optimized by controlling temperature gradients and stoichiometric ratios of reagents . Key parameters include:

- Reaction Time : 2–3 hours for complete conversion.

- Acid Concentration : Excess HCl ensures protonation and salt formation.

- Workup : Precipitation in cold HCl followed by filtration and drying under suction improves purity .

- Data Table :

| Parameter | Optimal Range | Yield (%) |

|---|---|---|

| Temperature | 0–50°C | 52.7–70% |

| HCl Concentration | 1.0 M | - |

| Drying Time | ~39 hours | - |

Q. How can the structural integrity of 2-(Hydroxymethyl)-1H-pyrimidin-6-one hydrochloride be confirmed post-synthesis?

- Methodological Answer : Use a combination of:

- Single-Crystal X-ray Diffraction (SCXRD) : Resolves protonation states and hydrogen-bonding networks (e.g., N–H⋯O and O–H⋯OClO4 interactions in related pyrimidinones) .

- FT-IR Spectroscopy : Identifies functional groups (e.g., hydroxymethyl C–O stretch at ~1050 cm⁻¹).

- NMR : ¹H NMR confirms substitution patterns (e.g., hydroxymethyl protons at δ 4.5–5.0 ppm) .

Q. What analytical methods are recommended for assessing purity and stability?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30 v/v) at 1.0 mL/min. Detect impurities at 254 nm .

- Thermogravimetric Analysis (TGA) : Monitors decomposition above 200°C, critical for storage conditions .

- Karl Fischer Titration : Quantifies hygroscopicity, as hydrochloride salts often absorb moisture .

Q. What solvent systems are suitable for solubility studies, and how does pH affect stability?

- Methodological Answer :

- Polar Solvents : DMF, DMSO, or aqueous HCl (pH < 3) enhance solubility due to ionic interactions.

- Stability : Avoid basic conditions (pH > 7), which may deprotonate the pyrimidinone ring, leading to degradation. Conduct accelerated stability studies at 40°C/75% RH for 4 weeks .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of 2-(Hydroxymethyl)-1H-pyrimidin-6-one hydrochloride derivatives?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to simulate binding to targets (e.g., dihydrofolate reductase for antimicrobial activity) .

- QSAR Models : Correlate substituent effects (e.g., hydroxymethyl position) with IC50 values from enzymatic assays .

Q. What strategies resolve contradictory data in polymorph screening?

- Methodological Answer :

- High-Throughput Crystallization : Screen >50 solvent combinations (e.g., ethanol/water) to identify stable polymorphs.

- Variable-Temperature XRD : Detects phase transitions, as seen in disordered perchlorate anions in related structures .

Q. How can impurity profiles be characterized to meet pharmacopeial standards?

- Methodological Answer :

- LC-MS/MS : Identifies trace impurities (e.g., methyl valinate derivatives) with detection limits <0.1% .

- Reference Standards : Use certified materials (e.g., EP/ USP grade) for method validation .

Q. What experimental designs evaluate the compound’s role in T-cell malignancy pathways?

- Methodological Answer :

- In Vitro Assays : Measure IC50 against Jurkat or HuT-78 cell lines using MTT assays.

- Mechanistic Studies : Western blotting for apoptosis markers (e.g., caspase-3) and PI3K/AKT pathway inhibition .

Q. How do π–π stacking interactions influence solid-state properties?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.